ゲルマベン II

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Germaben II is a clear, viscous liquid that serves as a convenient, ready-to-use complete antimicrobial preservative system with broad-spectrum activity. It is effective against Gram-positive and Gram-negative bacteria, as well as yeast and mold. The compound is a solubilized combination of diazolidinyl urea, methylparaben, propylparaben, and propylene glycol .

科学的研究の応用

Germaben II has a wide range of scientific research applications, including:

Chemistry: Used as a preservative in various chemical formulations to prevent microbial contamination.

Biology: Employed in biological research to maintain the sterility of samples and reagents.

Medicine: Utilized in pharmaceutical formulations to extend the shelf life of products by preventing microbial growth.

Industry: Widely used in the personal care and cosmetics industry to preserve products like lotions, creams, and shampoos

作用機序

Safety and Hazards

生化学分析

Biochemical Properties

Germaben II’s antimicrobial properties stem from its constituent compounds. Methylparaben and propylparaben are parabens, a type of preservative that can inhibit the growth of bacteria and fungi . Diazolidinyl urea is a formaldehyde releaser, which means it slowly releases formaldehyde, a potent disinfectant and preservative . Propylene glycol acts as a solvent, helping to dissolve the other ingredients and improve the product’s overall effectiveness .

Cellular Effects

The antimicrobial action of Germaben II can affect various types of cells, particularly microbial cells. The parabens in Germaben II can disrupt the functioning of bacterial cells by inhibiting bacterial enzymes and disrupting cell membranes . Diazolidinyl urea, by releasing formaldehyde, can denature proteins and nucleic acids in microbial cells, leading to cell death .

Molecular Mechanism

The molecular mechanisms of Germaben II’s antimicrobial action involve interactions with key biomolecules in microbial cells. The parabens can inhibit bacterial enzymes, disrupting essential cellular processes . Diazolidinyl urea releases formaldehyde, which can react with amino groups in proteins and nucleic acids, disrupting their structure and function .

Temporal Effects in Laboratory Settings

In laboratory settings, Germaben II exhibits stable antimicrobial activity over time. It is a ready-to-use preservative system that minimizes the problems associated with incorporating solid parabens .

Transport and Distribution

Germaben II, when applied topically in cosmetic products, can be absorbed through the skin. Its constituent compounds can then be distributed throughout the body via the bloodstream .

Subcellular Localization

As a preservative, Germaben II primarily acts on the exterior of cells, where it can interact with cell membranes and extracellular proteins. Some of its constituent compounds may be able to penetrate cells and exert effects within .

準備方法

Synthetic Routes and Reaction Conditions

The preparation of Germaben II involves the solubilization of solid parabens into a liquid form. This process minimizes the problems associated with incorporating solid parabens into formulations. The solubilized combination includes diazolidinyl urea, methylparaben, propylparaben, and propylene glycol .

Industrial Production Methods

In industrial settings, Germaben II is produced by combining the individual components under controlled conditions to ensure a homogeneous mixture. The production process must maintain a temperature below 60°C to preserve the stability and efficacy of the compound .

化学反応の分析

Types of Reactions

Germaben II undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly the parabens, which may form oxidized derivatives.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: The parabens in Germaben II can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in reactions involving Germaben II include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild conditions to prevent degradation of the compound.

Major Products Formed

The major products formed from these reactions include oxidized or reduced derivatives of the parabens and diazolidinyl urea. These products retain some antimicrobial properties but may have altered efficacy.

類似化合物との比較

Similar Compounds

Optiphen: A preservative system that includes phenoxyethanol and caprylyl glycol. It is effective but less broad-spectrum compared to Germaben II.

Germall Plus: Contains diazolidinyl urea and iodopropynyl butylcarbamate. It is similar in efficacy but may have different regulatory restrictions.

Liquid Germall Plus: A liquid form of Germall Plus, offering similar benefits but with easier incorporation into formulations.

Uniqueness of Germaben II

Germaben II is unique due to its broad-spectrum activity and the convenience of being a ready-to-use liquid. It minimizes the issues associated with solid parabens and is effective over a wide pH range (3.0–7.5), making it versatile for various formulations .

特性

| { "Design of the Synthesis Pathway": "Germaben II can be synthesized by esterification of p-hydroxybenzoic acid with methyl, ethyl, and propyl alcohols in the presence of sulfuric acid and subsequent reaction with diazolidinyl urea and imidazolidinyl urea.", "Starting Materials": [ "p-hydroxybenzoic acid", "methanol", "ethanol", "propanol", "sulfuric acid", "diazolidinyl urea", "imidazolidinyl urea" ], "Reaction": [ "Esterification of p-hydroxybenzoic acid with methyl, ethyl, and propyl alcohols in the presence of sulfuric acid to form corresponding esters.", "Reaction of the esters with diazolidinyl urea and imidazolidinyl urea to form Germaben II." ] } | |

CAS番号 |

84517-95-3 |

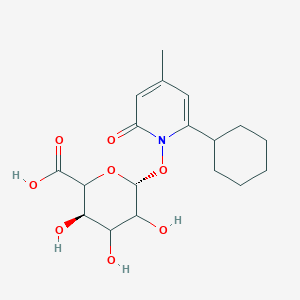

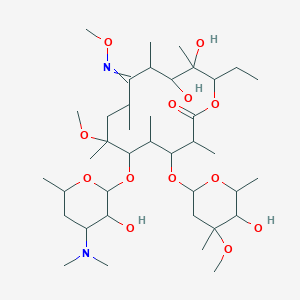

分子式 |

C29H42O15N4 |

分子量 |

686.68 |

外観 |

Clear, viscous liquid |

純度 |

> 95% |

数量 |

Milligrams-Grams |

製品の起源 |

United States |

Q1: What is Germaben II primarily used for in the context of the provided research?

A1: Germaben II is primarily used as a preservative in the provided research articles. It is added to agarose gel preparations used for analyzing the surface pH and conductivity of acrylic emulsion paint films [] and also incorporated into mangosteen crude extract-based anti-acne gel formulations [, ].

Q2: How does Germaben II contribute to the longevity of the agarose gel preparation in the context of acrylic paint analysis?

A2: While the exact mechanism isn't detailed in the research, Germaben II acts as a broad-spectrum antimicrobial preservative, preventing microbial contamination that could degrade the agarose gel and affect the accuracy of pH and conductivity measurements [].

Q3: Does the addition of Germaben II impact the effectiveness of mangosteen extract in the anti-acne gel formulations?

A3: The research focuses on the overall formulation and acceptance of the anti-acne gel containing both mangosteen extract and Germaben II. While it indicates good efficacy against acne-inducing bacteria, it doesn't isolate the impact of Germaben II on the mangosteen extract's activity [, ]. Further research would be needed to determine any potential interactions.

Q4: Are there alternative preservatives to Germaben II in similar applications?

A4: While not explicitly discussed in the provided research, other preservatives exist for both cosmetic and laboratory settings. The choice of preservative often depends on factors like the desired shelf life, compatibility with other ingredients, and potential for interactions. For example, [] explores the use of formaldehyde-substituted hydantoin derivatives as potential alternatives to Germaben II.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

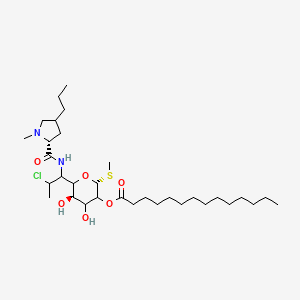

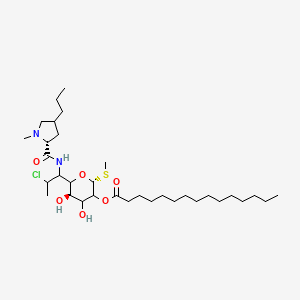

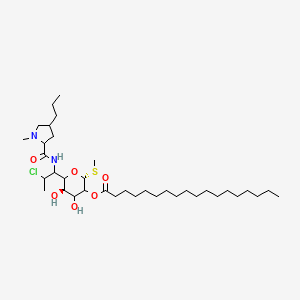

![[(3S,6R)-2-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate](/img/structure/B601430.png)

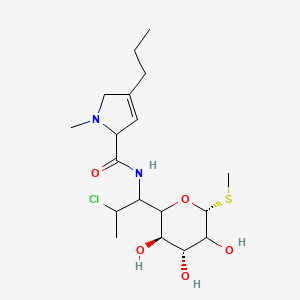

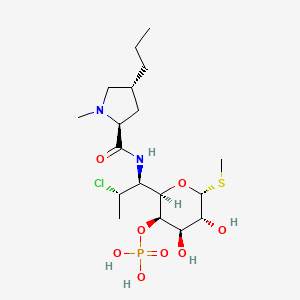

![(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B601439.png)